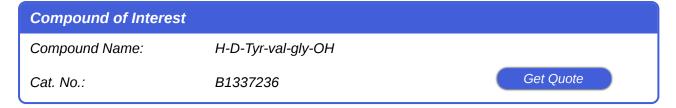


An In-depth Technical Guide on the Structure of D-Tyrosyl-L-valylglycine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide D-Tyrosyl-L-valylglycine. Due to the limited direct experimental data on this specific peptide, this document extrapolates its potential properties and biological activities based on the well-documented characteristics of its constituent amino acids: D-Tyrosine, L-Valine, and Glycine. The inclusion of a D-amino acid at the N-terminus suggests enhanced enzymatic stability, a desirable trait for therapeutic peptides. This guide outlines detailed protocols for the synthesis and characterization of D-Tyrosyl-L-valylglycine and proposes a hypothetical signaling pathway to stimulate further research. All quantitative data are summarized in tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Peptides containing D-amino acids are of significant interest in drug development due to their increased resistance to proteolytic degradation compared to their L-enantiomeric counterparts. This enhanced stability can lead to improved pharmacokinetic profiles. D-Tyrosyl-L-valylglycine is a tripeptide with a D-amino acid at the N-terminus, followed by L-Valine and Glycine. While specific research on this tripeptide is scarce, an examination of its constituent amino acids provides a solid foundation for predicting its physicochemical properties and potential biological activities. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and investigate the therapeutic potential of D-Tyrosyl-L-valylglycine.



Physicochemical Properties

The properties of D-Tyrosyl-L-valylglycine can be inferred from its constituent amino acids.

Properties of Constituent Amino Acids

Property	D-Tyrosine	L-Valine	Glycine
Molecular Formula	C ₉ H ₁₁ NO ₃ [1][2]	C5H11NO2[3]	C ₂ H ₅ NO ₂ [4]
Molecular Weight (g/mol)	181.19[1]	117.15	75.07
Melting Point (°C)	>300 (decomposes)	315 (decomposes)	233 (decomposes)
Water Solubility	453 mg/L (25 °C)	85 g/L	24.99 g/100 ml (25 °C)
Isoelectric Point (pl)	~5.66	5.96	5.97
рКа (α-СООН)	2.25 (predicted)	2.32	2.34
pKa (α-NH ₃ +)	9.21 (predicted)	9.62	9.60
Side Chain	Phenolic	Isopropyl (nonpolar, aliphatic)	Hydrogen (aliphatic)

Predicted Properties of D-Tvrosvl-L-valvlglvcine

Property	Predicted Value
Molecular Formula	C16H23N3O5
Molecular Weight (g/mol)	353.37
Charge at pH 7.4	Neutral
Isoelectric Point (pl)	~5.5
General Solubility	Expected to be soluble in aqueous solutions.
Stability	Expected to have enhanced resistance to aminopeptidases due to the N-terminal D-Tyrosine.



Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of D-Tyrosyl-L-valylglycine on a Rink Amide resin to yield a C-terminally amidated peptide.

3.1.1. Materials and Reagents:

- · Rink Amide resin
- Fmoc-Gly-OH
- Fmoc-L-Val-OH
- Fmoc-D-Tyr(tBu)-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Water
- · Diethyl ether

3.1.2. Protocol:



- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection (First Amino Acid):
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Coupling of Fmoc-Gly-OH:
 - In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
 - Add the activation mixture to the resin and agitate for 2 hours.
 - Wash the resin with DMF (3 times) and DCM (3 times). Perform a Kaiser test to confirm complete coupling.
- Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF for 10 minutes. Wash with DMF.
- Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Glycine.
- Coupling of Fmoc-L-Val-OH: Repeat step 3 with Fmoc-L-Val-OH.
- Fmoc Deprotection: Repeat step 2.
- Coupling of Fmoc-D-Tyr(tBu)-OH: Repeat step 3 with Fmoc-D-Tyr(tBu)-OH.
- Final Fmoc Deprotection: Repeat step 2.
- · Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5) for 3 hours.







- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
- 3.1.3. Synthesis Workflow Diagram:

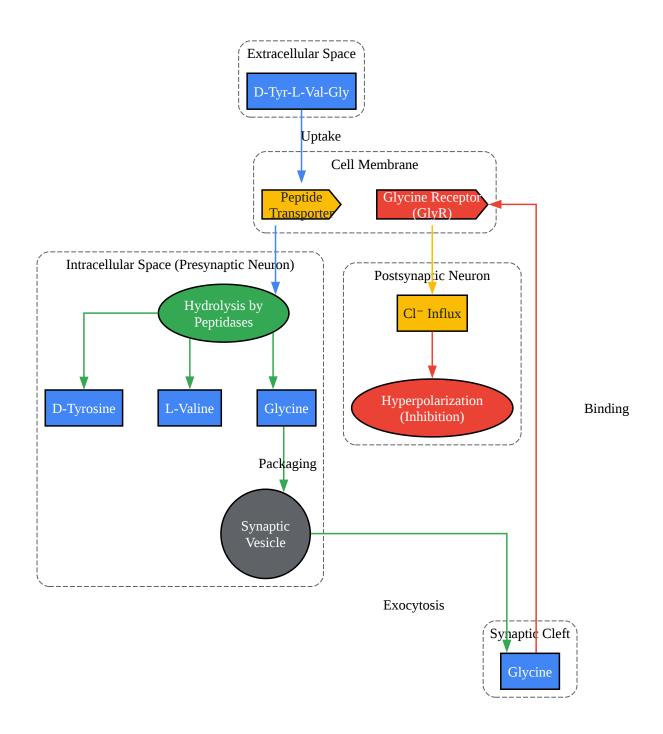


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